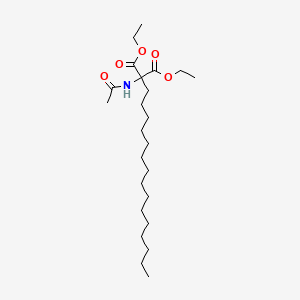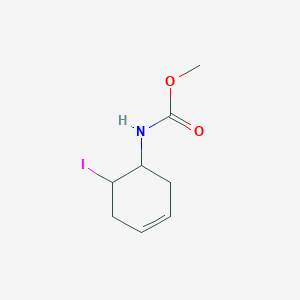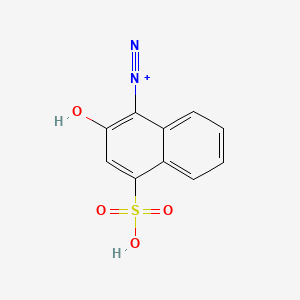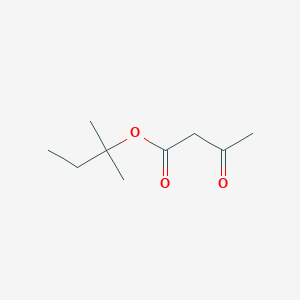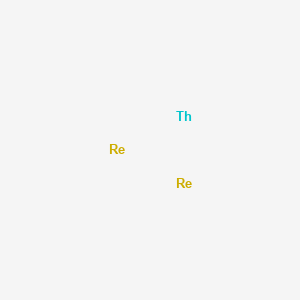![molecular formula C15H10Cl2N2S B14712379 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-19-5](/img/structure/B14712379.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S It is known for its unique structure, which includes a cinnoline core substituted with a 2,4-dichlorobenzylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline derivatives with 2,4-dichlorobenzylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a cinnoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cinnoline core or the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be compared with other cinnoline derivatives and benzylsulfanyl compounds:
Similar Compounds: 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, 8-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline.
Uniqueness: The presence of both the cinnoline core and the dichlorobenzylsulfanyl group makes this compound unique, providing a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
7147-19-5 |
|---|---|
Formule moléculaire |
C15H10Cl2N2S |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
Clé InChI |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


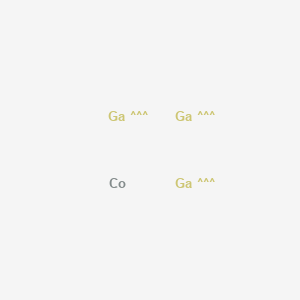
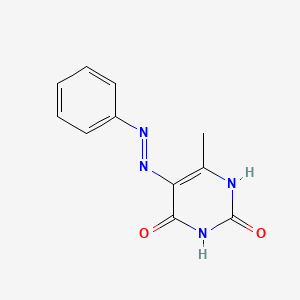
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

